molecular formula C12H15N3O3 B094641 1-Acetyl-4-(4-nitrophenyl)piperazine CAS No. 16264-08-7

1-Acetyl-4-(4-nitrophenyl)piperazine

Cat. No. B094641
Key on ui cas rn: 16264-08-7
M. Wt: 249.27 g/mol
InChI Key: QUZMCJMGHMRZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975250B2

Procedure details

3.0 g (12.04 mmol) of the product prepared in step 8.1 in 40 mL of ethyl acetate are placed in a hydrogenation autoclave, and 0.15 g of 10% palladium-on-charcoal are added, under an inert atmosphere. The mixture is stirred at a hydrogen pressure of 5 bar at room temperature. After filtering through Celite and evaporating under reduced pressure, 1.6 g of the expected product are obtained in the form of a beige-coloured solid, which is used as obtained in the following step. Yield=61%.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0.15 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([C:16](=[O:18])[CH3:17])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(OCC)(=O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:11][CH2:12][N:13]([C:16](=[O:18])[CH3:17])[CH2:14][CH2:15]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added, under an inert atmosphere
FILTRATION
Type
FILTRATION
Details
After filtering through Celite
CUSTOM
Type
CUSTOM
Details
evaporating under reduced pressure, 1.6 g of the expected product
CUSTOM
Type
CUSTOM
Details
are obtained in the form of a beige-coloured solid, which
CUSTOM
Type
CUSTOM
Details
as obtained in the following step

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)N1CCN(CC1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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